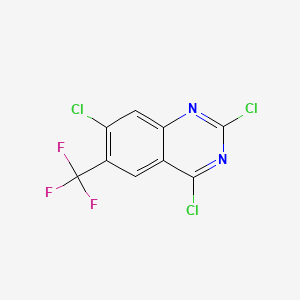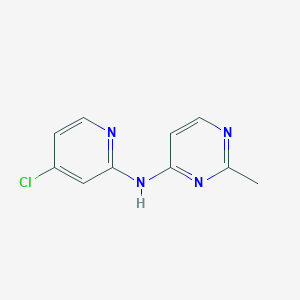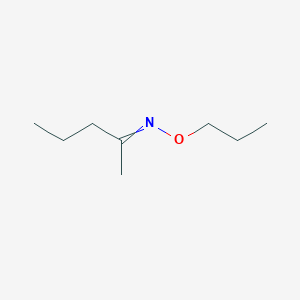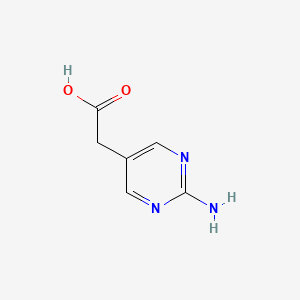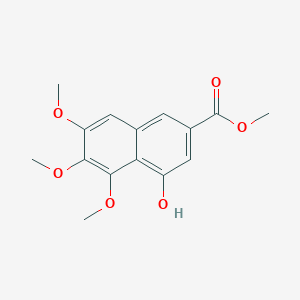
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a carboxylic acid methyl ester functional group.
Méthodes De Préparation
The synthesis of 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the methyl ester.
Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include derivatives with altered functional groups, such as aldehydes, alcohols, and substituted naphthalenes.
Applications De Recherche Scientifique
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals with anti-inflammatory and cytotoxic effects.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can modulate its reactivity and interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester include other naphthalene derivatives such as:
- 4-Hydroxy-2-naphthalenecarboxylic acid methyl ester
- 4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid phenylmethyl ester
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of different functional groups, such as phenylmethyl esters, can enhance or diminish their interactions with specific molecular targets, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
methyl 4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-18-11-7-8-5-9(15(17)21-4)6-10(16)12(8)14(20-3)13(11)19-2/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIIRUPANTLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
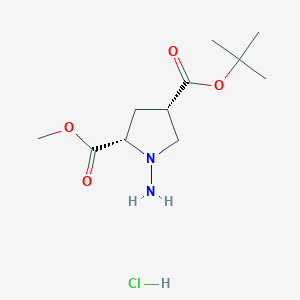
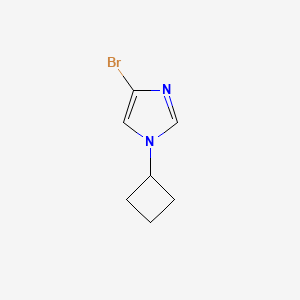
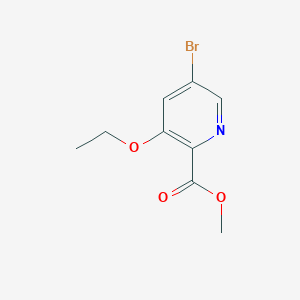
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
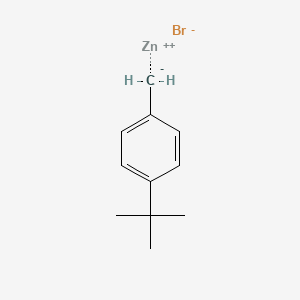
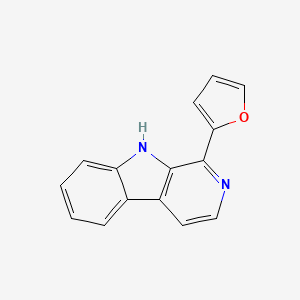
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
